3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid
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Overview
Description
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is a chemical compound with a molecular formula of C8H11ClN2O2. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with a suitable propionic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid: This compound has a similar structure but with an acetic acid moiety instead of a propionic acid group.
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid: This compound features a benzoic acid group instead of a propionic acid group.
Uniqueness
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propionic acid moiety allows for different reactivity and interactions compared to similar compounds with acetic or benzoic acid groups.
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-5-8(9)6(2)11(10-5)4-3-7(12)13/h3-4H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMXGMGAXXOOTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390186 |
Source
|
Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890597-34-9 |
Source
|
Record name | 3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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